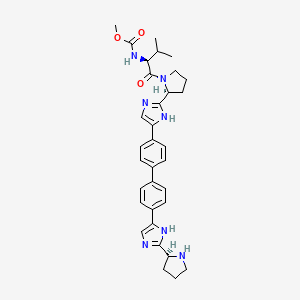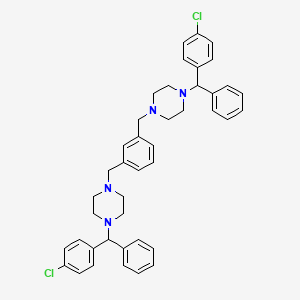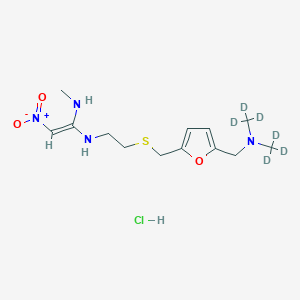
Monodes(N-carboxymethyl)valine Daclatasvir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A, is the main degradation product of Daclatasvir . Daclatasvir is a potent NS5A protein inhibitor .
Molecular Structure Analysis
The molecular structure of Monodes(N-carboxymethyl)valine Daclatasvir is complex, with a molecular formula of C33H39N7O3 . It contains the two amino acids proline and valine in their natural L-form .Aplicaciones Científicas De Investigación
Overview of Daclatasvir in Hepatitis C Treatment
Daclatasvir, known for its action against the Hepatitis C Virus (HCV), is a direct-acting antiviral that inhibits the NS5A protein. This protein plays a crucial role in HCV RNA replication. Daclatasvir has demonstrated potent pangenotypic activity, meaning it's effective across a wide range of HCV genotypes. This effectiveness is highlighted in its application in combination therapies, notably enhancing sustained virological response rates across different patient demographics, including those with HCV genotypes 1–4 and patients co-infected with HIV (McCormack, 2015; Manolakopoulos et al., 2016; Bonora & Puoti, 2017).
Pharmacokinetic Properties
The pharmacokinetic profile of Daclatasvir supports its use in once-daily dosing regimens. It exhibits rapid absorption and a moderate elimination half-life, which allows for steady-state concentrations to be achieved within a few days of dosing. Daclatasvir can be administered without regard to food, making it a convenient option for patients. Its pharmacokinetics are not significantly affected by intrinsic factors such as age, sex, or race, and no dose adjustment is required for patients with hepatic or renal impairment (Gandhi et al., 2018).
Exploration in Non-HCV Applications
Interestingly, Daclatasvir's role extends beyond HCV treatment. Research has explored its potential in treating other viral infections, such as COVID-19, due to the homology between the HCV RNA polymerase and the SARS-CoV-2 RNA polymerase. Preliminary studies suggest that Daclatasvir, in combination with Sofosbuvir, could be an effective treatment strategy against COVID-19, highlighting the drug's versatility and potential applicability in pandemics beyond HCV (Shabani et al., 2021).
Mecanismo De Acción
Target of Action
Monodes(N-carboxymethyl)valine Daclatasvir, also known as methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate, is primarily targeted towards the Hepatitis C Virus (HCV) NS5A protein . The NS5A protein plays a crucial role in the replication of the HCV.
Mode of Action
The compound acts as a potent inhibitor of the HCV NS5A protein . By inhibiting this protein, it disrupts the replication process of the virus, thereby reducing the viral load in the body.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HCV replication pathway . By inhibiting the NS5A protein, the compound disrupts the replication of the virus, which in turn affects the overall lifecycle of the HCV.
Result of Action
The result of the action of Monodes(N-carboxymethyl)valine Daclatasvir is the reduction of the HCV viral load in the body . By inhibiting the NS5A protein, the compound disrupts the replication of the virus, leading to a decrease in the number of viral particles.
Propiedades
IUPAC Name |
methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLPGQSNBFUPQA-FMYROPPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monodes(N-carboxymethyl)valine Daclatasvir | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




